1,4-Dihydronaphthalen-1-ol
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Overview
Description
1,4-Dihydronaphthalen-1-ol is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of the dihydronaphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydronaphthalen-1-ol can be synthesized through several methods. One common approach involves the reduction of 1,4-naphthoquinone using suitable reducing agents. Another method includes the hydrogenation of 1-naphthol under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-naphthoquinone.
Reduction: Further reduction can lead to the formation of tetrahydronaphthalenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed:
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydronaphthalenes.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
1,4-Dihydronaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumoral properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dihydronaphthalen-1-ol involves its interaction with specific molecular targets. It can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it may inhibit certain enzymes involved in disease pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
1,4-Dihydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-Naphthol: Contains a hydroxyl group but differs in the position of the double bonds in the ring system.
1,4-Naphthoquinone: An oxidized form of 1,4-Dihydronaphthalen-1-ol, with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit potential biological activities. Its hydroxyl group and dihydronaphthalene ring system confer distinct reactivity and functionality compared to similar compounds .
Properties
CAS No. |
130096-84-3 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1,4-dihydronaphthalen-1-ol |
InChI |
InChI=1S/C10H10O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-4,6-7,10-11H,5H2 |
InChI Key |
NZKPJOBNZFODAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=CC=CC=C21)O |
Origin of Product |
United States |
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